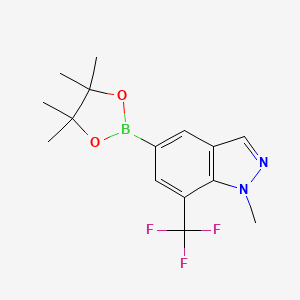

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole

Description

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole (CAS: 2247451-17-6) is an organoboron compound featuring an indazole core substituted with a methyl group at position 1, a pinacol boronate ester at position 5, and a trifluoromethyl group at position 5. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing carbon-carbon bonds . The compound is commercially available with purities ≥98% and is offered in quantities ranging from 100 mg to 1 g . Its molecular formula is C₁₅H₁₈BF₃N₂O₂, with a molecular weight of 330.12 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in drug discovery .

Properties

Molecular Formula |

C15H18BF3N2O2 |

|---|---|

Molecular Weight |

326.12 g/mol |

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)indazole |

InChI |

InChI=1S/C15H18BF3N2O2/c1-13(2)14(3,4)23-16(22-13)10-6-9-8-20-21(5)12(9)11(7-10)15(17,18)19/h6-8H,1-5H3 |

InChI Key |

IJIDFDCPEASSRH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)C(F)(F)F)N(N=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Borylation: The final step involves the introduction of the boronic ester group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.

Reduction: The nitro group in the indazole core can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Boronic acids or alcohols.

Reduction: Amines.

Substitution: Substituted indazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar indazole derivatives possess antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The incorporation of the dioxaborolane group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

Anticancer Potential

Indazole derivatives are also being investigated for their anticancer properties. The structural similarity to known anticancer agents allows for potential interactions with biological targets such as DNA gyrase enzymes. Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer cell proliferation . The incorporation of the boron atom is hypothesized to facilitate these interactions through unique coordination chemistry.

Anti-inflammatory Effects

Indazole compounds have been documented for their anti-inflammatory effects. Modifications in the substituents on the indazole nucleus can lead to enhanced pharmacodynamic characteristics. The presence of the trifluoromethyl group is believed to play a role in modulating inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Building Blocks in Organic Synthesis

The unique structural features of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole make it an attractive building block for synthesizing more complex organic molecules. Its reactivity can be exploited in various coupling reactions, particularly in cross-coupling methodologies where boron-containing compounds are utilized as intermediates .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of synthesized indazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity compared to standard antibiotics. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of penicillin against Bacillus subtilis and Klebsiella pneumoniae, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Molecular Docking Studies

Molecular docking studies conducted on various indazole derivatives have revealed promising interactions with DNA gyrase. These studies utilized software tools like AutoDock to predict binding affinities and elucidate the mechanism of action at a molecular level. The findings suggest that modifications to the indazole core could lead to improved inhibitors for cancer therapy .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Comparable Indazole Derivatives

Key Observations:

- Trifluoromethyl vs.

- N1 Substitution : The 1-Me group in the target compound reduces steric hindrance compared to 1-Bn in , favoring reactivity in cross-coupling reactions.

- Heterocyclic Variations : Pyrazole and imidazole analogs (e.g., ) lack the indazole core, altering conjugation and electronic properties.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The trifluoromethyl group in the target compound may reduce solubility in polar solvents compared to non-fluorinated analogs .

- Stability is comparable across boronate esters, but the presence of electron-withdrawing groups (e.g., CF₃) could modulate reactivity in cross-couplings .

Commercial Availability and Pricing

Biological Activity

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 288.12 g/mol. The structural features include a trifluoromethyl group and a boron-containing dioxaborolane moiety, which may contribute to its biological activity.

The biological activity of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole is primarily associated with its role as a kinase inhibitor. Kinases are pivotal in various signaling pathways that regulate cellular processes such as growth and metabolism. The compound's interaction with specific kinases can lead to altered signaling pathways that may inhibit tumor growth or promote apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : Research has shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways .

- Kinase Selectivity : In biochemical assays, the compound demonstrated selectivity for certain kinases over others, which is crucial for minimizing side effects in therapeutic applications. The IC50 values for inhibition of target kinases were reported in the low nanomolar range .

- Mechanistic Studies : Further investigations revealed that the compound affects key signaling proteins involved in cell cycle regulation and apoptosis. For example, it was shown to downregulate cyclin D1 and upregulate p21 protein levels in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.